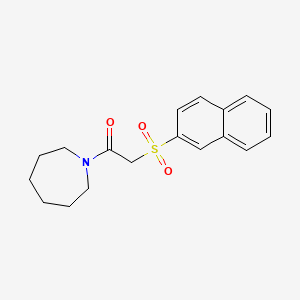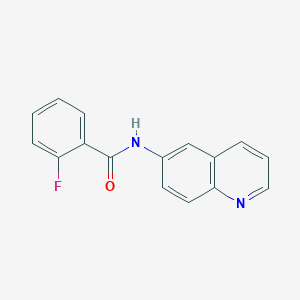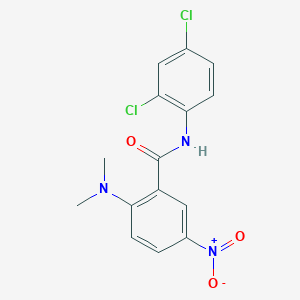![molecular formula C15H14FNO5S B12481922 N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B12481922.png)
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycine is an organic compound characterized by the presence of both fluorophenyl and methoxyphenyl groups attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)sulfonyl]glycine
- N-[(4-methoxyphenyl)sulfonyl]glycine
- N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine
Uniqueness
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and specificity in various applications compared to similar compounds .
Properties
Molecular Formula |
C15H14FNO5S |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetic acid |
InChI |
InChI=1S/C15H14FNO5S/c1-22-13-6-4-12(5-7-13)17(10-15(18)19)23(20,21)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
RRCZTXSCHPJASO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12481846.png)

![1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B12481856.png)

![N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12481862.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12481863.png)
![Methyl 5-[(5-bromo-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12481864.png)
![Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481865.png)

![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B12481873.png)
![N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine](/img/structure/B12481884.png)

![Methyl 4,5-dimethoxy-2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B12481903.png)
![3-[(2-Nitrophenyl)methoxy]benzaldehyde](/img/structure/B12481909.png)
